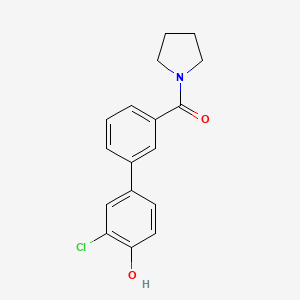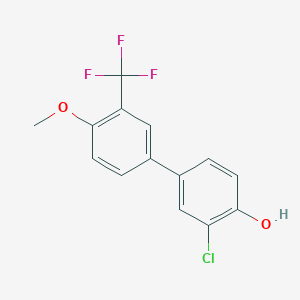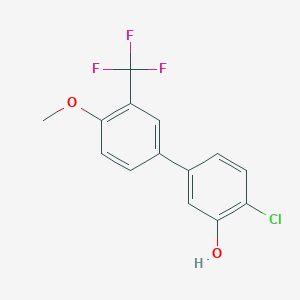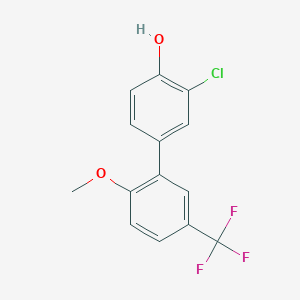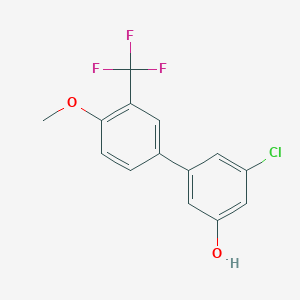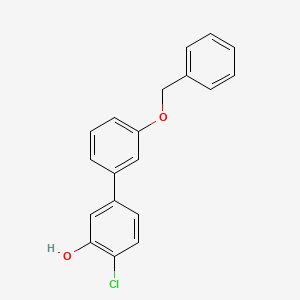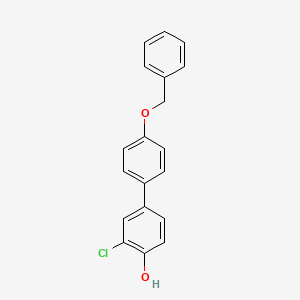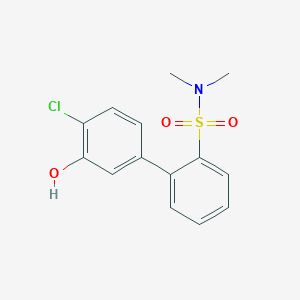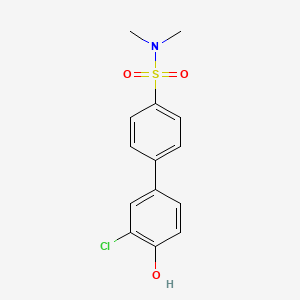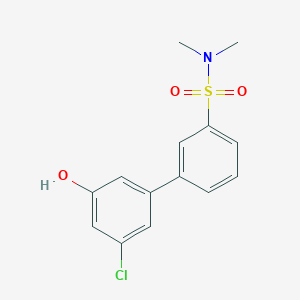
3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% (3-C5-3NDS) is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It has a molecular weight of 329.9 g/mol and a melting point of 124-126 °C. 3-C5-3NDS is a colorless to light yellow solid that is soluble in water, ethanol, and methanol. It is an important reagent for organic synthesis, and it is widely used in the synthesis of compounds with biological and pharmacological activities.
Wirkmechanismus
3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% is believed to act as an inhibitor of enzymes involved in the synthesis of prostaglandins, which are important mediators of inflammation. It is believed to bind to the active site of the enzyme and inhibit its activity. In addition, it is believed to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal activities. It has also been shown to have antioxidant activity. In addition, it has been shown to have antineoplastic activity. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% in laboratory experiments is its availability and ease of synthesis. It is a commercially available reagent and can be synthesized in a relatively short time. It is also relatively inexpensive. However, it is important to note that it is a hazardous compound and should be handled with care.
Zukünftige Richtungen
Future research on 3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% should focus on further elucidating its mechanism of action and exploring its potential applications in the synthesis of new drugs and pharmaceuticals. In addition, further research should be conducted to explore its potential use in the treatment of various diseases and conditions. Furthermore, further research should be conducted to explore its potential use in the synthesis of compounds with antioxidant, anti-inflammatory, and anti-cancer activities. Finally, further research should be conducted to explore its potential use in the synthesis of compounds with antifungal and antibacterial activities.
Synthesemethoden
3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized by the reaction of 3-chloro-5-hydroxy-2-methylbenzaldehyde and 3-dimethylaminopropanesulfonic acid in the presence of a base catalyst. The reaction is carried out in an aqueous medium at a temperature of 40-50 °C. The reaction is carried out in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction is complete in 4-6 hours. The product is then isolated by filtration, washed with water, and dried under reduced pressure. The product is then recrystallized from a mixture of ethanol and water.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has a wide range of applications in scientific research. It is commonly used as a reagent for the synthesis of compounds with biological and pharmacological activities. It is also used in the synthesis of new drugs and pharmaceuticals. It is also used in the synthesis of compounds with anti-inflammatory, anti-bacterial, and anti-fungal activities. In addition, it is used in the synthesis of compounds with antioxidant activity. Furthermore, it is used in the synthesis of compounds with antineoplastic activity.
Eigenschaften
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-16(2)20(18,19)14-5-3-4-10(8-14)11-6-12(15)9-13(17)7-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJXNWZHRYEHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

